molecular formula C10H11N3OS2 B13382225 5,5-dimethyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one

5,5-dimethyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one

Cat. No.: B13382225
M. Wt: 253.3 g/mol
InChI Key: NCXIUWJGKZAPBV-IZZDOVSWSA-N
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Description

2-Thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that features a thiophene ring and a thiazolidine ring. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

The synthesis of 2-thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves the reaction of 2-thiophenecarbaldehyde with 5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene hydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-Thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

2-Thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-Thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be compared with other similar compounds such as:

The uniqueness of 2-thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone lies in its combined structural features, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3 g/mol

IUPAC Name

(2E)-5,5-dimethyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H11N3OS2/c1-10(2)8(14)12-9(16-10)13-11-6-7-4-3-5-15-7/h3-6H,1-2H3,(H,12,13,14)/b11-6+

InChI Key

NCXIUWJGKZAPBV-IZZDOVSWSA-N

Isomeric SMILES

CC1(C(=O)N/C(=N\N=C\C2=CC=CS2)/S1)C

Canonical SMILES

CC1(C(=O)NC(=NN=CC2=CC=CS2)S1)C

Origin of Product

United States

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